壬基对羟基苯甲酸酯

描述

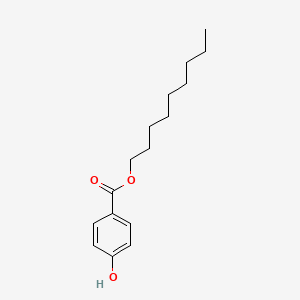

Nonyl 4-hydroxybenzoate, a chemical derivative of 4-hydroxybenzoic acid, is significant in various industrial applications, including as a performance chemical in the production of polymers and as a precursor in organic synthesis. The compound is synthesized from 4-hydroxybenzoic acid and nonanoic anhydride, a process catalyzed by sodium bisulfate supported by silica, yielding an 87.5% product under optimal conditions (Li Zhao-jing, 2011).

Synthesis Analysis

The synthesis of Nonyl 4-hydroxybenzoate involves esterification of 4-hydroxy benzoic acid with nonanoic anhydride, catalyzed by silica-supported sodium bisulfate. The process is optimized with a molar ratio of 1:1.3 (4-hydroxy benzoic acid to nonanoic anhydride), a catalyst to reactant mass ratio of 5%, at a temperature of 93 ℃, and a reaction time of 3.0 hours, achieving an 87.5% yield (Li Zhao-jing, 2011).

科学研究应用

代谢和水解

- 对人类和动物皮肤中的对羟基苯甲酸酯(包括壬基对羟基苯甲酸酯)进行了代谢研究。它们被羧酯酶水解成对羟基苯甲酸。比较人类和迷你猪皮肤的研究表明,对羟基苯甲酸酯的吸收和代谢类似,证明迷你猪是适合进行人类皮肤吸收研究的模型(Jewell et al., 2007)。

海洋细菌的生物合成

- 发现一种属于微球菌属的海洋细菌能够产生壬基对羟基苯甲酸酯。这种细菌是从帕劳沿海水域的海鞘中分离出来的,产生的化合物对酵母菌、霉菌和革兰氏阳性细菌的生长具有有效抑制作用(Peng et al., 2006)。

检测和分析方法

- 已经开发了先进的质谱方法,包括衍生增强检测策略,用于筛选对羟基苯甲酸酯及其代谢物。这种方法对评估紫外辐射引发的代谢过程以及在商业产品中进行高通量筛选至关重要(Lee et al., 2017)。

生物技术生产

- 已经探索了可持续的生物技术替代方案,用于生产对羟基苯甲酸。已经将台湾假单胞菌 VLB120 已经改造成能够从葡萄糖、木糖或甘油中产生对羟基苯甲酸,这代表了向可再生芳香化合物生产迈出的一步(Lenzen et al., 2019)。

作为平台中间体的作用

- 对于几种在食品、化妆品、药房等领域具有应用的增值生物产品来说,对羟基苯甲酸是一种有前途的中间体。已经利用合成生物学和代谢工程方法来生物合成对羟基苯甲酸及其衍生物,为生产高附加值生物产品铺平了道路(Wang et al., 2018)。

结构分析

- 对甲基对羟基苯甲酸(甲基对羟基苯甲酸酯)的单晶结构研究揭示了其分子相互作用和堆积的见解。这些信息对于理解对羟基苯甲酸酯的物理和化学性质以及它们在各个行业中的应用至关重要(Sharfalddin et al., 2020)。

作用机制

Target of Action

Nonyl 4-hydroxybenzoate, also known as 4-Hydroxybenzoic Acid Nonyl Ester or Nonylparaben , is a chemical compound with a wide range of applications.

Biochemical Pathways

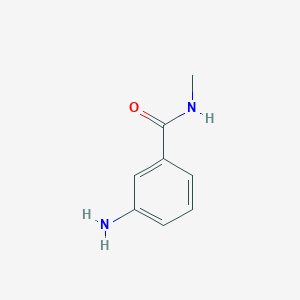

Nonyl 4-hydroxybenzoate is a derivative of 4-hydroxybenzoic acid (4-HBA), which is known to be involved in several biochemical pathways. For instance, in certain bacteria, 4-HBA is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These compounds are then funneled into the TCA cycle .

安全和危害

Nonyl 4-hydroxybenzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

生化分析

Biochemical Properties

Nonyl 4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as 4-hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of 4-hydroxybenzoic acid to form protocatechuate . This interaction is crucial for the degradation of aromatic compounds in various microorganisms. Additionally, Nonyl 4-hydroxybenzoate can bind to proteins involved in cellular signaling pathways, influencing their activity and stability.

Molecular Mechanism

The molecular mechanism of Nonyl 4-hydroxybenzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Nonyl 4-hydroxybenzoate can bind to specific enzymes, such as 4-hydroxybenzoate hydroxylase, inhibiting or activating their catalytic activity . This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, Nonyl 4-hydroxybenzoate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Metabolic Pathways

Nonyl 4-hydroxybenzoate is involved in various metabolic pathways, including those related to the degradation of aromatic compounds. It interacts with enzymes such as 4-hydroxybenzoate hydroxylase, which converts 4-hydroxybenzoic acid to protocatechuate . This conversion is a key step in the catabolic pathway of aromatic compounds, leading to their further breakdown and utilization as carbon and energy sources. Nonyl 4-hydroxybenzoate can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways.

属性

IUPAC Name |

nonyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-16(18)14-9-11-15(17)12-10-14/h9-12,17H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNSKHJDYXPONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047885 | |

| Record name | Nonylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38713-56-3 | |

| Record name | Nonyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38713-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-hydroxy-, nonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038713563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl 4-Hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Nonyl 4-hydroxybenzoate was isolated from the methanol extract of Salvia moorcroftiana alongside other compounds, including flavonoid glycosides and a benzene derivative []. Its structure was determined using a combination of 1D and 2D NMR spectroscopy, including homonuclear and heteronuclear experiments. This data, along with comparisons to previously published data, confirmed its identity as Nonyl 4-hydroxybenzoate [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

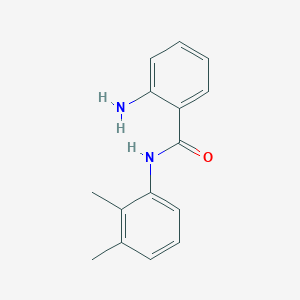

![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)